molecular formula C14H19N3O3 B13181782 tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B13181782
M. Wt: 277.32 g/mol
InChI Key: FBBKUXRCRVIJJK-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique structure, which includes a tert-butyl ester group, an aminomethyl group, and a methoxy group attached to a pyrrolopyridine core. It is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as sodium hydride (NaH) and methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like Dess-Martin periodinane can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve the use of nucleophiles like sodium methoxide (NaOMe).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the aminomethyl group can produce a primary amine derivative.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility makes it a valuable component in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Uniqueness: What sets tert-Butyl 3-(aminomethyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate apart from similar compounds is its specific combination of functional groups. The presence of both the aminomethyl and methoxy groups provides unique reactivity and interaction profiles, making it particularly useful in various scientific and industrial applications.

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-5-methoxypyrrolo[3,2-b]pyridine-1-carboxylate

InChI

InChI=1S/C14H19N3O3/c1-14(2,3)20-13(18)17-8-9(7-15)12-10(17)5-6-11(16-12)19-4/h5-6,8H,7,15H2,1-4H3

InChI Key

FBBKUXRCRVIJJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=N2)OC)CN

Origin of Product

United States

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